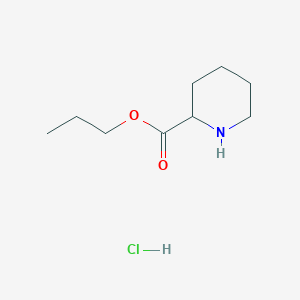
Propyl piperidine-2-carboxylate hydrochloride
Vue d'ensemble
Description
Propyl piperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of propyl piperidine-2-carboxylate hydrochloride is based on the piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The propyl group and the carboxylate group are attached to this ring .Applications De Recherche Scientifique
Drug Synthesis and Design
Propyl piperidine-2-carboxylate hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, contributing to the structural diversity of drug molecules. This compound can be used to introduce the piperidine ring into new pharmacologically active molecules, which is particularly useful in the development of drugs with central nervous system (CNS) activity .
Chiral Optimization in Pharmaceuticals
The chiral nature of Propyl piperidine-2-carboxylate hydrochloride makes it an essential starting material for the synthesis of enantiomerically pure drugs. Chirality is a critical factor in drug efficacy and safety, and this compound can be used to optimize the stereochemistry of potential pharmaceuticals, ensuring that the desired enantiomer is produced .
Biological Activity Enhancement
Piperidine derivatives, including Propyl piperidine-2-carboxylate hydrochloride , are known to enhance the biological activity of drugs. They can be incorporated into drug molecules to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This enhancement is crucial for the development of more effective and safer medications .
Anticancer Agent Development
Research has shown that piperidine derivatives can play a role in cancer therapyPropyl piperidine-2-carboxylate hydrochloride can be used as a precursor in the synthesis of anticancer agents, contributing to the discovery of novel compounds that may inhibit tumor growth or induce apoptosis in cancer cells .
Neuroprotective Therapies
The piperidine moiety is a common feature in neuroprotective agentsPropyl piperidine-2-carboxylate hydrochloride can be utilized in the synthesis of compounds that protect neuronal cells from damage or degeneration, which is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analgesic and Anti-inflammatory Drug Production
Piperidine derivatives are often found in analgesic and anti-inflammatory drugsPropyl piperidine-2-carboxylate hydrochloride can serve as a building block in the creation of new pain-relief medications, potentially leading to drugs with fewer side effects and improved efficacy in managing pain and inflammation .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as propyl piperidine-2-carboxylate hydrochloride, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been reported to interact with various biological targets and induce changes in cellular functions . For instance, some piperidine derivatives have been found to inhibit IKKb, a major factor of NF-κB transcription, which induces chronic inflammation in carcinomas .
Biochemical Pathways
Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
The compound’s molecular weight is reported to be 2077 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Propriétés
IUPAC Name |
propyl piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKJHWNYQDFING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



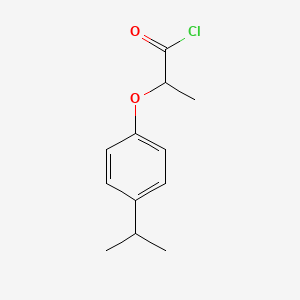
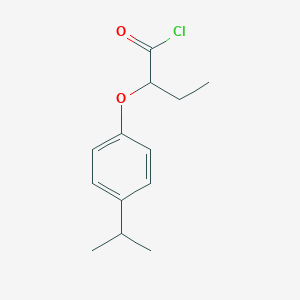
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
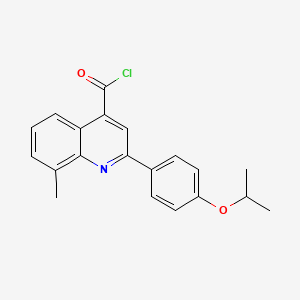
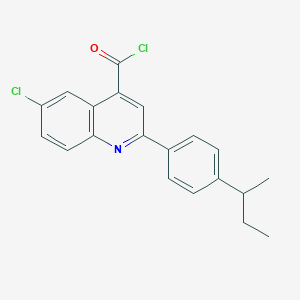
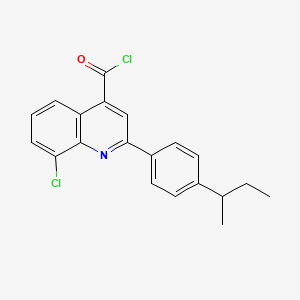
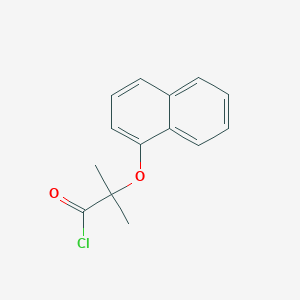
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
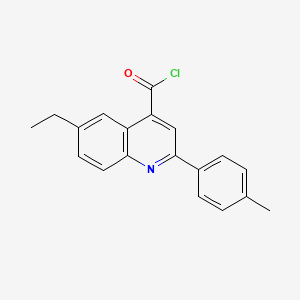
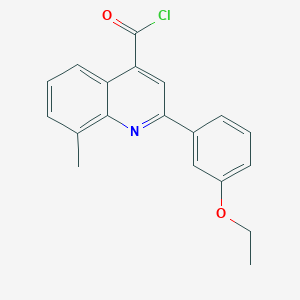
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)